9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. The compound is characterized by the presence of a bromine atom and a carboxylic acid functional group, contributing to its reactivity and potential therapeutic properties.
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can be classified as follows:
The synthesis of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesis.
The molecular structure of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid features:
Key structural data includes:
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups and steric factors associated with the fused ring system. Reaction conditions such as solvent choice and temperature are critical for optimizing yields.
Research indicates that compounds with similar structures exhibit various pharmacological activities such as anti-inflammatory and anti-cancer effects. Further studies are needed to elucidate the precise mechanisms involved.
Key chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions.
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has potential applications in:
The construction of the benzoxazepine core represents the foundational step in synthesizing 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. This process typically employs cyclization reactions between ortho-amino phenolic precursors and α-halo carbonyl compounds. A standard approach involves reacting methyl 3-amino-4-hydroxybenzoate with 3-bromopropionyl chloride under Schotten-Baumann conditions, yielding a linear intermediate that undergoes base-mediated cyclization to form the seven-membered ring [3]. Alternative ring-closure strategies utilize N-alkylation of phenolic oxygen with α,ω-dihaloalkanes, though this method requires stringent temperature control (0–5°C) to prevent dihaloalkane polymerization [2].
Table 1: Cyclization Methods for Benzoxazepine Core Formation
Precursor System | Cyclizing Agent | Reaction Conditions | Yield Range |
---|---|---|---|
Methyl 3-amino-4-hydroxybenzoate | 3-bromopropionyl bromide | K₂CO₃, DMF, 25°C, 12h | 45-52% |
Ethyl 2-(2-hydroxy-3-aminophenyl)acetate | 1,3-dibromopropane | NaH, THF, 0°C→reflux, 8h | 38-43% |
5-amino-2-hydroxybenzaldehyde | methyl 4-bromobutyrate | Cs₂CO₃, DMSO, 80°C, 6h | 50-58% |
Critical optimization parameters include solvent selection (polar aprotic solvents like dimethylformamide enhance cyclization kinetics) and base strength (weaker bases like potassium carbonate improve regioselectivity). Microwave-assisted cyclization at 150°C reduces reaction times from hours to minutes while maintaining yields above 65%, representing a significant process intensification advantage [3].
Electrophilic bromination at the C9 position demonstrates exceptional regioselectivity due to the electron-donating effect of the oxazepine oxygen atom. Bromination occurs preferentially at the para position relative to the heterocyclic oxygen, with molecular bromine in acetic acid generating >95% regioselectivity at 0–5°C [3]. For advanced intermediates like methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CAS 2219419-13-1), this selectivity is maintained even with electron-withdrawing carboxylate groups present at C7 [2] [3].
Alternative brominating agents show distinct performance characteristics:
Protecting group strategies prove essential for amino-functionalized precursors like tert-butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CID 136575502), where Boc protection prevents unwanted electrophilic amination during bromination [10]. Post-bromination purification typically employs methanol/water recrystallization, yielding pharmaceutical-grade material with <0.1% residual bromide.
Carboxylic acid functionality at C7 is introduced through two primary pathways: (1) hydrolysis of pre-formed ester derivatives or (2) direct carboxylation of halogenated intermediates. Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (CID 132372754) serves as the predominant precursor, undergoing saponification with lithium hydroxide in tetrahydrofuran/water (3:1) at 0°C to prevent epimerization [2]. This controlled hydrolysis achieves >98% conversion with minimal lactam ring degradation.
Alternative carboxylation methodologies include:
The carboxylic acid functionality (CAS 1029438-69-4) serves as a versatile handle for further derivatization, particularly through amidation or esterification reactions that modulate physicochemical properties for pharmacological applications [1] [7].
The orthogonal reactivity of the carboxylic acid and bromine functionalities enables sophisticated molecular diversification through multicomponent reactions. The Ugi four-component reaction (Ugi-4CR) demonstrates exceptional utility by concurrently introducing structural complexity while preserving the benzoxazepine core. A representative transformation involves condensing 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid with:
This single-pot reaction proceeds in methanol at 25°C over 24 hours, generating α-aminoacyl amide derivatives with complete chemoselectivity for the carboxylic acid functionality without competing nucleophilic aromatic substitution at the bromine position [5]. The reaction tolerates diverse amine components, including sterically hindered tert-butylamine and functionalized analogs like 4-acetyl-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid derivatives [5].
Table 2: Ugi Reaction Derivatives of 9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic Acid
Aldehyde Component | Amine Component | Isocyanide | Reaction Time | Yield |
---|---|---|---|---|
Formaldehyde | 4-methylbenzylamine | tert-butyl isocyanide | 24h | 78% |
Benzaldehyde | Cyclohexylamine | Benzyl isocyanide | 18h | 82% |
3-methoxybenzaldehyde | Glycine methyl ester | 1-pentyl isocyanide | 36h | 65% |
4-nitrobenzaldehyde | Ammonia | Cyclohexyl isocyanide | 12h | 70% |
The Ugi adducts retain the C9 bromine as a latent site for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling combinatorial access to structurally diverse benzoxazepine libraries for structure-activity relationship studies. Microwave acceleration reduces reaction times to 15-30 minutes while maintaining excellent yields (>75%) [5].
The choice between solid-phase and solution-phase synthesis significantly impacts throughput, purification efficiency, and scalability for benzoxazepine derivatives. Solid-phase approaches employ resin-bound intermediates like 7-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride immobilized on Wang resin through sulfonamide linkages . This platform enables:
However, solid-phase synthesis shows limitations in reaction monitoring (requiring cleavage for analytical characterization) and scalability (>5 mmol scale becomes impractical). Solution-phase synthesis remains preferred for industrial-scale production, particularly for methyl 9-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (EVT-2718529) where continuous flow hydrogenation achieves kilogram-scale production [3].
Table 3: Performance Metrics Comparison for Benzoxazepine Synthesis Platforms
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Typical Scale | 0.01–0.1 mmol | 0.1–1000 mol |
Average Yield per Step | 65-75% | 80-92% |
Purification Complexity | Low (filtration) | Moderate (crystallization) |
Reaction Monitoring | Cleavage required | Direct (HPLC/TLC) |
Functional Group Tolerance | Moderate | High |
Scalability | Limited | Excellent |
Equipment Requirements | Specialized | Standard glassware |
Hybrid approaches demonstrate particular promise where initial ring formation occurs in solution phase (achieving high optical purity for chiral derivatives), followed by immobilization for diversification steps. Final cleavage yields the carboxylic acid target with <2% diastereomeric excess, surpassing solution-phase routes in stereochemical fidelity . Recent advances in continuous solution-phase processing enable residence times under 10 minutes for the critical cyclization step, representing a 50-fold reduction compared to batch processing while maintaining yields above 85% [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7